molecular formula C11H20O6 B14007595 Pentane-1,5-diyl bis(methoxyacetate) CAS No. 38342-45-9

Pentane-1,5-diyl bis(methoxyacetate)

Cat. No.: B14007595
CAS No.: 38342-45-9
M. Wt: 248.27 g/mol
InChI Key: OIJZGVLNGJLLCG-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(methoxyacetate) is a chemical compound with the molecular formula C11H20O6 . This structure features a pentane chain linked to two methoxyacetate groups, positioning it as a potential monomer or crosslinking agent in polymer chemistry. Compounds with similar bis-ester structures, such as Pentane-1,5-diyl diacrylate, are known to undergo polymerization reactions and are used in the synthesis of various polymers . Researchers may find value in this compound for developing new polymeric materials, including specialty plastics, coatings, or resins. The methoxyacetate functional groups may influence the compound's reactivity and the properties of resulting polymers, such as their flexibility, biodegradability, or solubility. As a diester, it could also be investigated as a precursor in organic synthesis or as a plasticizer. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheets for related bis-ester compounds, which recommend handling with personal protective equipment, ensuring adequate ventilation, and storing in a cool, dry place .

Properties

CAS No.

38342-45-9

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

5-(2-methoxyacetyl)oxypentyl 2-methoxyacetate

InChI

InChI=1S/C11H20O6/c1-14-8-10(12)16-6-4-3-5-7-17-11(13)9-15-2/h3-9H2,1-2H3

InChI Key

OIJZGVLNGJLLCG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OCCCCCOC(=O)COC

Origin of Product

United States

Preparation Methods

Direct Esterification of Pentane-1,5-diol with Methoxyacetic Acid

A classical approach involves the direct esterification of pentane-1,5-diol (1,5-pentanediol) with methoxyacetic acid using acid catalysts and dehydrating agents to drive the reaction to completion.

  • Reaction conditions : Typically, the diol and methoxyacetic acid are refluxed together in an inert solvent such as toluene or dichloromethane with acid catalysts like p-toluenesulfonic acid or sulfuric acid.
  • Dehydration : Removal of water formed during esterification is crucial and can be achieved by azeotropic distillation or use of molecular sieves.
  • Yields : Yields vary depending on conditions but can reach moderate to high values (~70-85%).
  • Purification : The ester product is purified by vacuum distillation or column chromatography.

This method is straightforward but may require long reaction times and careful control of water removal to avoid hydrolysis.

Use of Activated Ester Derivatives

Using activated esters of methoxyacetic acid (e.g., methoxyacetyl chloride or methoxyacetyl anhydride) allows rapid esterification with pentane-1,5-diol.

  • Reaction conditions : The diol is treated with the activated ester in the presence of a base such as triethylamine in an inert solvent.
  • Considerations : This method requires handling of reactive acylating agents and careful control to avoid side reactions.
  • Yields : Typically high, with rapid reaction times.

Catalytic Carbonylation Routes (Green Chemistry Approach)

A recent patent describes a green synthesis route for related diester and diisocyanate compounds avoiding toxic reagents like phosgene. Although focused on 1,5-pentanediamine derivatives, the methodology can be adapted for diol esterification using carbonylation agents with alkoxy substituents (including methoxy groups) in alcoholic solvents such as methanol or ethanol.

  • Key features :
    • Use of carbonylation agents with methoxy or other alkoxy groups.
    • Solvents include methanol, ethanol, or their mixtures.
    • Reaction in sealed tubes at moderate temperatures (e.g., 100 °C).
    • Avoidance of toxic reagents, aligning with green chemistry principles.
  • Applicability : This approach is promising for scalable synthesis of pentane-1,5-diyl bis(methoxyacetate) with improved safety and environmental profile.

Other Synthetic Considerations

  • Starting material availability : Pentane-1,5-diol is commercially available and can be synthesized via hydrogenation of glutaric acid derivatives or other routes.
  • Reaction monitoring : Techniques such as NMR, HPLC, and LC-MS are used to confirm product formation and purity.
  • Purification : Silica gel chromatography and high vacuum distillation are common purification methods.

Comparative Data Table of Preparation Methods

Method Reagents & Catalysts Solvent(s) Temperature Reaction Time Yield (%) Notes
Direct Esterification Pentane-1,5-diol, Methoxyacetic acid, p-TsOH Toluene, DCM Reflux (~110 °C) Several hours 70-85 Requires water removal, acid catalyst
Carbodiimide-Mediated Pentane-1,5-diol, Methoxyacetic acid, DIC, DMAP DCM Room temperature 4-16 hours 80-90 Mild conditions, easy purification
Activated Ester Acylation Pentane-1,5-diol, Methoxyacetyl chloride, TEA DCM or similar 0-25 °C 1-3 hours 85-95 Requires handling of acyl chlorides
Catalytic Carbonylation (Patent) 1,5-Pentanediamine analogs, Carbonylation agent Methanol, ethanol ~100 °C 24-36 hours Not specified Green chemistry, avoids toxic reagents

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(methoxyacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentane-1,5-diyl bis(methoxyacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(methoxyacetate) involves its ability to participate in esterification and etherification reactions. The ester groups can undergo hydrolysis to release methoxyacetic acid, which can further interact with various biological targets. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which enhance its nucleophilicity and electrophilicity .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Functional Groups Spacer Key Features References
Pentane-1,5-diyl bis(methoxyacetate) Methoxyacetate esters Pentane-1,5-diyl Hydrolyzable ester bonds; polar N/A
N,N'-(pentane-1,5-diyl)bis(2,3-bis(benzyloxy)benzamide) Benzamide with benzyloxy substituents Pentane-1,5-diyl High stability; aromatic interactions
Pentane-1,5-diyl bis(2-fluoro-4-(...)benzoate) Fluorinated benzoate esters Pentane-1,5-diyl Enhanced chemiluminescence; acidic
N,N'-bis(pentane-1,5-diyl)bis(3-methoxysalicylamide) Salicylamide with methoxy groups Pentane-1,5-diyl Metal-chelating properties

Key Observations :

  • Ester vs. Amide Linkages : Pentane-1,5-diyl bis(methoxyacetate) contains ester bonds, which are more hydrolytically labile compared to the amide bonds in benzamide derivatives (e.g., compounds 15a, 15c) . This makes the former more suitable for controlled-release applications.
  • Substituent Effects : Methoxy groups in the target compound enhance solubility in organic solvents, whereas benzyloxy or fluorinated groups (e.g., in ) improve electronic properties or binding specificity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Physical State Solubility Molecular Weight (g/mol) Purity
Pentane-1,5-diyl bis(methoxyacetate) (hypothetical) Liquid or low-melting solid High in polar solvents ~318.3 N/A
N,N'-(pentane-1,5-diyl)bis(2,3-bis(benzyloxy)benzamide) (15a) White amorphous solid Moderate in DMF/DMSO ~784.8 75%
Pentane-1,5-diyl bis(2-fluoro-4-(...)benzoate) Not reported High in aqueous buffers ~899.08 (with counterions) N/A

Key Observations :

  • Solubility: The methoxyacetate ester’s polarity likely grants superior solubility in polar solvents (e.g., methanol, acetone) compared to benzamide derivatives, which require polar aprotic solvents like DMF .
  • Stability : Amide-based analogs exhibit higher thermal and hydrolytic stability due to stronger hydrogen bonding and resonance stabilization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pentane-1,5-diyl bis(methoxyacetate), and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is synthesized via esterification of pentane-1,5-diol with methoxyacetic acid derivatives (e.g., acid chlorides or activated esters). Optimization involves controlling stoichiometry (molar ratios of diol to acylating agent), temperature (typically 60–100°C), and catalysis (e.g., DMAP or H₂SO₄). Solvent selection (e.g., dichloromethane or THF) impacts yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical for removing unreacted diol or monoester byproducts .

Q. How can researchers characterize the purity and structural integrity of Pentane-1,5-diyl bis(methoxyacetate?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm ester linkages via ¹H NMR (δ ~4.1–4.3 ppm for methylene protons adjacent to ester groups) and ¹³C NMR (δ ~170–175 ppm for carbonyl carbons).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ ~210–220 nm) to assess purity and quantify impurities .

Q. What are the known stability profiles of Pentane-1,5-diyl bis(methoxyacetate under varying storage conditions?

  • Methodological Answer : Stability studies should evaluate:

  • Hydrolytic Degradation : Expose the compound to aqueous buffers (pH 4–9) at 25–40°C and monitor ester hydrolysis via HPLC.
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (typically >150°C for similar esters). Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent moisture absorption .

Q. What are the typical applications of Pentane-1,5-diyl bis(methoxyacetate) in pharmaceutical or material science research?

  • Methodological Answer : The compound may serve as:

  • Plasticizer or Crosslinker : In polymer networks due to its flexible pentane backbone and ester termini.
  • Prodrug Intermediate : Methoxyacetate esters are often used to enhance drug solubility or bioavailability.
  • Model Compound : For studying ester hydrolysis kinetics in enzymatic or catalytic systems .

Advanced Research Questions

Q. How can reaction mechanisms for Pentane-1,5-diyl bis(methoxyacetate hydrolysis be elucidated under enzymatic vs. acidic conditions?

  • Methodological Answer :

  • Kinetic Studies : Compare pseudo-first-order rate constants (kₒbₛ) under acidic (HCl, pH 2) vs. enzymatic (lipase/esterase) conditions.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into hydrolyzed products via MS.
  • Computational Modeling : Density Functional Theory (DFT) to simulate transition states and energy barriers for hydrolysis pathways .

Q. How should researchers address contradictory data in solubility or reactivity studies of Pentane-1,5-diyl bis(methoxyacetate?

  • Methodological Answer :

  • Reproducibility Checks : Verify solvent purity, temperature control, and instrument calibration.
  • Controlled Variable Testing : Systematically vary parameters (e.g., solvent polarity, ionic strength) to isolate confounding factors.
  • Cross-Validation : Compare results with structurally analogous esters (e.g., 1,5-pentanediol dibenzoate) to identify trends .

Q. What advanced techniques are used to study interactions between Pentane-1,5-diyl bis(methoxyacetate) and polymeric matrices?

  • Methodological Answer :

  • Dynamic Mechanical Analysis (DMA) : Assess glass transition temperature (Tg) shifts in polymer blends.
  • Small-Angle X-ray Scattering (SAXS) : Probe nanoscale phase separation or aggregation.
  • Molecular Dynamics Simulations : Model ester-polymer interactions (e.g., hydrogen bonding, van der Waals forces) using software like GROMACS .

Q. How can computational tools predict the environmental or toxicological behavior of Pentane-1,5-diyl bis(methoxyacetate?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors (e.g., logP, topological polar surface area) to estimate biodegradability or toxicity.
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 to forecast absorption, distribution, and ecotoxicity.
  • PubChem Data Integration : Cross-reference with structurally similar esters (e.g., diethyl glutarate) to infer environmental persistence .

Q. What safety protocols are critical when handling Pentane-1,5-diyl bis(methoxyacetate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or high-temperature experiments.
  • Emergency Procedures : For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste. In case of exposure, follow SDS guidelines for ester compounds (e.g., rinsing with water, seeking medical attention) .

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